

Techniques for Measuring Amoxapine Plasma Concentrations: Application Notes and Protocols

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Compound of Interest

Compound Name: *Amoxapine*

Cat. No.: *B1665473*

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This document provides detailed application notes and protocols for the quantitative determination of **amoxapine** in human plasma. The methodologies covered include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques are essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the quantification of **amoxapine** in plasma. This section details common HPLC-UV methods.

Quantitative Data Summary

Parameter	HPLC Method 1	HPLC Method 2	HPLC Method 3
Linearity Range	25 - 1080 ng/mL ^[1]	0 - 400 µg/L ^[2]	10 - 1000 ng/mL ^[3]
Limit of Detection (LOD)	3 ng/mL ^[1]	1 - 3 ng ^[2]	10 ng/mL (Amoxapine), 25 ng/mL (8-hydroxyamoxapine) ^[3]
Limit of Quantification (LOQ)	Not Specified	Not Specified	Not Specified
Recovery	97 - 100% ^[1]	Not Specified	Excellent ^[3]
Precision (CV%)	Within-day: <10.8%, Day-to-day: <10.5% ^[1]	Within-run: 5%, Day-to-day: 8% ^[2]	Within-run: 3.84% (Amoxapine), 4.57% (8-hydroxyamoxapine) ^[3]
Internal Standard	Promazine or Trimipramine ^[1]	Not Specified	Not Specified

Experimental Protocol: HPLC with UV Detection

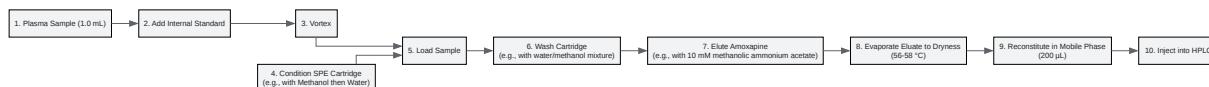
This protocol is based on solid-phase extraction for sample cleanup followed by HPLC-UV analysis.

a) Materials and Reagents:

- **Amoxapine** reference standard
- Internal Standard (e.g., Promazine)
- HPLC grade methanol, acetonitrile, ethanol, tert-butylamine
- Ammonium acetate
- Phosphate buffer
- Human plasma (with anticoagulant, e.g., EDTA)

- Solid-Phase Extraction (SPE) cartridges (e.g., C18)

b) Sample Preparation: Solid-Phase Extraction (SPE)



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Solid-Phase Extraction Workflow for **Amoxapine**

- To 1.0 mL of plasma, add the internal standard.
- Vortex the sample.
- Condition a C18 SPE column.
- Load the plasma sample onto the SPE column.
- Wash the column to remove interferences.
- Elute **amoxapine** and the internal standard with 10 mM methanolic ammonium acetate.[1]
- Evaporate the eluate to dryness at 56-58°C under a stream of nitrogen.[1]
- Reconstitute the residue in 200 µL of the mobile phase.[1]
- Inject an aliquot into the HPLC system.

c) Chromatographic Conditions:

- Column: 5-micron silica-packing column (4.6 x 250 mm).[1]
- Mobile Phase: Absolute ethanol-acetonitrile-tert-butylamine (98:2:0.05, v/v/v).[1]

- Flow Rate: 2.0 mL/min.[1]
- Detection: UV at 254 nm.[1]
- Temperature: Ambient.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity for the analysis of **amoxapine** in plasma, making it suitable for studies requiring low detection limits.

Quantitative Data Summary

Parameter	LC-MS/MS Method 1
Linearity Range	0.0500 - 50.0 ng/mL
Limit of Detection (LOD)	Not Specified
Limit of Quantification (LOQ)	0.0500 ng/mL
Recovery	Not Specified
Accuracy	±13%
Precision (CV%)	Intra-assay: <15%, Inter-assay: <10%
Internal Standard	Isotopically labeled amoxapine (recommended)

Note: The data is derived from a method validated for loxapine and its metabolites, including **amoxapine**.

Experimental Protocol: LC-MS/MS

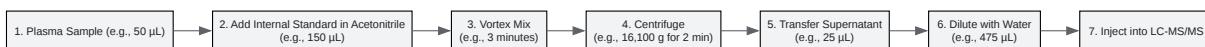
This protocol details a protein precipitation method for sample preparation.

a) Materials and Reagents:

- **Amoxapine** reference standard

- Isotopically labeled internal standard
- LC-MS grade methanol, acetonitrile, formic acid
- Human plasma (with anticoagulant, e.g., K2EDTA)
- Deionized water

b) Sample Preparation: Protein Precipitation



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Protein Precipitation Workflow for **Amoxapine**

- Pipette a small volume of plasma (e.g., 50 µL) into a microcentrifuge tube.
- Add a precipitating agent containing the internal standard (e.g., 150 µL of acetonitrile with internal standard).
- Vortex the mixture vigorously for approximately 3 minutes.
- Centrifuge at high speed (e.g., 16,100 x g) for 2 minutes to pellet the precipitated proteins.
- Transfer a portion of the supernatant (e.g., 25 µL) to a clean tube or well plate.
- Dilute the supernatant with an appropriate solvent, such as water (e.g., 475 µL).
- Inject an aliquot into the LC-MS/MS system.

c) LC-MS/MS Conditions:

- LC System: A high-performance liquid chromatography system.
- Column: A suitable reversed-phase column (e.g., C18).

- Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile/methanol).
- Flow Rate: A typical analytical flow rate (e.g., 0.4-0.6 mL/min).
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for **amoxapine** and its internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for **amoxapine** quantification, though it often requires a derivatization step to improve the volatility and thermal stability of the analyte.

Quantitative Data Summary

Parameter	GC-MS Method 1
Linearity Range	100 - 2000 ng/mL
Limit of Detection (LOD)	70 - 330 ng/mL
Limit of Quantification (LOQ)	21 - 100 ng/mL
Recovery	64 - 86% (using Bond Elut Certify columns)
Precision (CV%)	Intra-assay: <4%, Inter-assay: <10%
Internal Standard	Prazepam

Note: This data is from a study analyzing multiple antidepressants, including **amoxapine**, in whole blood.

Experimental Protocol: GC-MS with Derivatization

This protocol involves a liquid-liquid microextraction followed by derivatization.

a) Materials and Reagents:

- **Amoxapine** reference standard
- Internal Standard (e.g., Prazepam)
- GC grade solvents (e.g., acetonitrile, ammonium sulphate)
- Derivatizing agent (e.g., Trifluoroacetic anhydride - TFAA)
- Human plasma

b) Sample Preparation: Salt-Assisted Liquid-Liquid Microextraction (SALLE)



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Salt-Assisted LLE Workflow for **Amoxapine**

- Take a measured volume of plasma.
- Add the internal standard.
- A derivatization reaction can be performed at this stage. For example, reaction with allyl isothiocyanate.^[4]
- Add a water-miscible organic solvent like acetonitrile.^[4]
- Induce phase separation by adding a salt, such as ammonium sulphate.^[4]
- Vortex the mixture to facilitate extraction and then centrifuge to separate the layers.
- Carefully collect the upper organic layer.
- Inject an aliquot of the organic layer into the GC-MS system.

c) Derivatization (Post-Extraction):

If derivatization is not performed during extraction, it can be done on the dried extract. A common method for tricyclic antidepressants is acylation.

- Evaporate the organic extract to dryness.
- Add a derivatizing agent such as Trifluoroacetic anhydride (TFAA) and an appropriate solvent.
- Heat the mixture to facilitate the reaction.
- Evaporate the excess reagent and solvent.
- Reconstitute the residue in a suitable solvent for GC injection.

d) GC-MS Conditions:

- GC System: A gas chromatograph with a capillary column.
- Column: A non-polar or medium-polarity column (e.g., HP-5MS).
- Carrier Gas: Helium.
- Injector: Split/splitless injector.
- Oven Program: A temperature gradient to separate **amoxapine** from other components.
- Mass Spectrometer: A single quadrupole or tandem mass spectrometer.
- Ionization Mode: Electron Ionization (EI).
- Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized **amoxapine** and internal standard.

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